Cas no 501015-25-4 ((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid)

(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid is a chiral Fmoc-protected amino acid derivative, commonly employed in peptide synthesis and organic chemistry research. The compound features a 4-nitrophenyl group, enhancing its utility in conjugation reactions, while the Fmoc protecting group ensures selective deprotection under mild basic conditions. Its stereochemical purity (S-configuration) makes it valuable for constructing enantiomerically defined peptides or small molecules. The carboxylic acid moiety allows for further functionalization via amide or ester formation. This reagent is particularly useful in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecule development. Its stability and well-characterized reactivity profile contribute to its reliability in synthetic applications.
(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid structure
501015-25-4 structure
Product Name:(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid
CAS No:501015-25-4
MF:C24H20N2O6
MW:432.425406455994
MDL:MFCD03427970
CID:933275
PubChem ID:7023333
Update Time:2025-05-21

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
    • FMOC-(S)-3-AMINO-3-(4-NITRO-PHENYL)-PROPIONIC ACID
    • Fmoc-(S)-3-Amino-3-(4-nitrophenyl)-propionic acid
    • Fmoc-β-Phe(4-NO2)-OH
    • Fmoc-?-Phe(4-NO2)-OH
    • 6839AB
    • AX8130789
    • Fmoc-S-3-Amino-3-(4-nitrophenyl)propionic ac
    • (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid
    • AC-25411
    • AKOS016843712
    • MFCD03427970
    • SCHEMBL5342811
    • Fmoc-S-3-Amino-3-(4-nitrophenyl)propionic acid ee
    • CS-0149799
    • Fmoc-S-3-Amino-3-(4-nitrophenyl)propionic acid
    • fmoc-(s)-3-amino-3-(4-nitrophenyl)propanoic acid
    • EN300-1162833
    • Fmoc-(S)-3-amino-3-(4-nitrophenyl)propionic acid
    • DTXSID60427491
    • (3S)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(4-NITROPHENYL)PROPANOIC ACID
    • PS-12460
    • 501015-25-4
    • BVA01525
    • (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
    • MDL: MFCD03427970
    • Inchi: 1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
    • InChI Key: ODIITDVCGARGIW-QFIPXVFZSA-N
    • SMILES: O(C(N[C@@H](CC(=O)O)C1C=CC(=CC=1)[N+](=O)[O-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 432.13200
  • Monoisotopic Mass: 432.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121
  • XLogP3: 3.9

Experimental Properties

  • PSA: 121.45000
  • LogP: 5.56340

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(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:501015-25-4)(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid
Order Number:A1161553
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:07
Price ($):257.0
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Additional information on (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid

Introduction to (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic Acid (CAS No. 501015-25-4)

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 501015-25-4, represents a sophisticated molecular entity that combines a proline-like backbone with functional groups that enhance its biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and a 4-nitrophenyl moiety introduces specific chemical and electronic characteristics that make this compound a valuable candidate for further investigation in drug discovery and development.

The structural composition of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid is characterized by its chiral center at the proline-like moiety, which imparts stereoselectivity to the molecule. This stereochemical feature is crucial in pharmaceutical chemistry, as it can significantly influence the biological activity and pharmacokinetic properties of a drug. The Fmoc group, on the other hand, is commonly used in peptide synthesis as an amino protecting group, but in this context, it serves as a key functional handle that can be modified or removed to explore different derivatives.

The 4-nitrophenyl group is another important structural component that contributes to the compound's reactivity and potential interactions with biological targets. Nitroaromatic compounds are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these functional groups in (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid suggests that it may exhibit multifaceted biological effects, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel chiral compounds for therapeutic applications. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemical purity of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid makes it a promising candidate for such applications. Researchers have been investigating its potential as a building block for more complex drug molecules, leveraging its chiral center to create enantiomerically pure drugs with enhanced pharmacological profiles.

The fluorenylmethoxycarbonyl (Fmoc) group in this compound not only provides a protective function in synthetic chemistry but also introduces a bulky aromatic ring that can influence the conformation and binding properties of the molecule. This feature is particularly relevant in drug design, where the spatial arrangement of atoms can critically affect interactions with biological targets such as enzymes and receptors. The combination of these structural elements makes (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid a versatile scaffold for exploring new pharmacological entities.

Recent studies have highlighted the importance of nitroaromatic compounds in medicinal chemistry due to their ability to modulate various biological pathways. The 4-nitrophenyl group in this compound can participate in hydrogen bonding, π-stacking interactions, and other non-covalent interactions with biological targets, which are essential for drug-receptor binding. These interactions are critical for determining the potency and selectivity of a drug molecule. By incorporating this functional group into a chiral framework, researchers can fine-tune these interactions to develop more effective therapeutic agents.

The synthesis of complex organic molecules like (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid requires advanced synthetic methodologies and careful optimization to achieve high yields and purity. Modern synthetic techniques, including asymmetric catalysis and chiral auxiliary strategies, have been employed to construct the desired stereocenters efficiently. These methods are essential for producing enantiomerically pure compounds that can be further developed into lead candidates for drug discovery.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials science applications. The fluorenylmethoxycarbonyl group, in particular, is widely used in organic synthesis due to its stability and ease of manipulation under various reaction conditions.

In conclusion, (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid (CAS No. 501015-25-4) represents a significant advancement in the field of pharmaceutical chemistry. Its unique combination of structural features—chiral center, Fmoc group, and 4-nitrophenyl moiety—makes it a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to explore its potential applications in drug discovery and other areas of biomedicine, highlighting its importance as a valuable chemical entity.

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Amadis Chemical Company Limited
(CAS:501015-25-4)(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-nitrophenyl)propanoic acid
A1161553
Purity:99%
Quantity:1g
Price ($):257.0
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